2,4-Dichloro-5-methylpyrimidine

Description

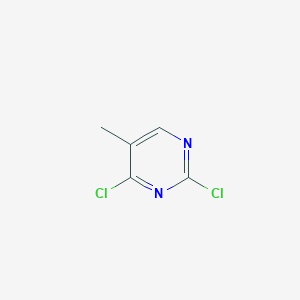

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXNTSXKIUZJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061962 | |

| Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-31-0 | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W3V2TE7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2,4-dichloro-5-methylpyrimidine. This versatile heterocyclic compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique reactivity profile, characterized by the differential electrophilicity of its two chlorine atoms, makes it an invaluable building block for the targeted synthesis of complex molecular architectures. This document consolidates essential data, presents detailed experimental protocols, and visualizes key chemical transformations to serve as a practical resource for researchers and professionals in drug discovery and development.

Chemical Identity and Physical Properties

2,4-Dichloro-5-methylpyrimidine is a dihalogenated pyrimidine (B1678525) derivative. Its core structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5.

Table 1: Chemical Identifiers for 2,4-Dichloro-5-methylpyrimidine

| Identifier | Value |

| CAS Number | 1780-31-0[1] |

| Molecular Formula | C₅H₄Cl₂N₂[1] |

| Molecular Weight | 163.00 g/mol [1] |

| IUPAC Name | 2,4-dichloro-5-methylpyrimidine |

| Synonyms | 5-Methyl-2,4-dichloropyrimidine, Pyrimidine, 2,4-dichloro-5-methyl- |

| InChI Key | DQXNTSXKIUZJJS-UHFFFAOYSA-N[1] |

| SMILES | Cc1cnc(Cl)nc1Cl[1] |

Table 2: Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine

| Property | Value | Reference |

| Appearance | White to off-white or light yellow low melting solid | [2] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 108-109 °C at 11 mmHg | [1] |

| Density | 1.39 g/mL at 25 °C | [1] |

| Solubility | Soluble in chloroform (B151607), ether, ethyl acetate (B1210297), and toluene. | |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |

| Refractive Index | 1.6300 (estimate) |

Spectral Data

The structural characterization of 2,4-dichloro-5-methylpyrimidine is supported by various spectroscopic techniques.

Table 3: NMR Spectral Data for 2,4-Dichloro-5-methylpyrimidine

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H NMR | 8.35 | s | CDCl₃ |

| 2.39 | s | CDCl₃ | |

| ¹³C NMR | 162.5 | s | CDCl₃ |

| 160.0 | s | CDCl₃ | |

| 158.2 | s | CDCl₃ | |

| 129.1 | s | CDCl₃ | |

| 15.8 | s | CDCl₃ |

Synthesis of 2,4-Dichloro-5-methylpyrimidine

The most common and industrially scalable synthesis of 2,4-dichloro-5-methylpyrimidine involves the chlorination of 5-methyluracil (thymine) using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Caption: Synthetic pathway for 2,4-dichloro-5-methylpyrimidine.

Experimental Protocol: Synthesis from 5-Methyluracil

This protocol describes a general procedure for the synthesis of 2,4-dichloro-5-methylpyrimidine from 5-methyluracil.

Materials:

-

5-methyluracil (thymine)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline (optional, as a catalyst and acid scavenger)

-

Toluene (solvent)

-

Ice water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil and toluene.

-

Slowly add phosphorus oxychloride to the suspension. If used, N,N-diethylaniline is added dropwise at this stage.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2,4-dichloro-5-methylpyrimidine can be further purified by vacuum distillation or column chromatography.

Reactivity and Applications in Drug Development

The synthetic utility of 2,4-dichloro-5-methylpyrimidine lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the sequential introduction of different nucleophiles, making it a valuable scaffold for building diverse molecular libraries.

Caption: Regioselective nucleophilic substitution of 2,4-dichloro-5-methylpyrimidine.

This selective reactivity is exploited in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. 2,4-Dichloro-5-methylpyrimidine serves as a key starting material for the synthesis of dianilinopyrimidine derivatives, which have shown potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3]

Caption: Role of 2,4-dichloro-5-methylpyrimidine as a precursor to kinase inhibitors.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Accurately weigh 10-20 mg of 2,4-dichloro-5-methylpyrimidine for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

As 2,4-dichloro-5-methylpyrimidine is a low-melting solid, a small amount of the sample can be placed directly on the ATR crystal. Alternatively, a thin film can be prepared by melting a small amount of the solid between two KBr plates.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Place the sample on the ATR crystal and apply pressure to ensure good contact.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of 2,4-dichloro-5-methylpyrimidine (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

GC Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-300

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to confirm the structure. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic.

Safety and Handling

2,4-Dichloro-5-methylpyrimidine is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

2,4-Dichloro-5-methylpyrimidine is a fundamentally important building block in modern organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a valuable tool for medicinal chemists. This technical guide provides a consolidated resource of its key characteristics and experimental protocols to facilitate its effective use in research and development.

References

- 1. 2,4-ジクロロ-5-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-5-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications in drug discovery, with a focus on its role in developing novel therapeutics.

Chemical and Physical Properties

2,4-Dichloro-5-methylpyrimidine is a versatile building block in organic synthesis.[1] Its reactivity is characterized by the differential susceptibility of its two chlorine atoms to nucleophilic substitution, with the chlorine at the 4-position being more reactive.[2] This property allows for selective functionalization in the design of complex molecules.[2]

| Property | Value | Reference(s) |

| CAS Number | 1780-31-0 | |

| Molecular Formula | C₅H₄Cl₂N₂ | |

| Molecular Weight | 163.00 g/mol | |

| Appearance | White to light yellow solid or liquid | [1][3] |

| Melting Point | 26-28 °C | |

| Boiling Point | 108-109 °C at 11 mmHg | |

| Density | 1.39 g/mL at 25 °C | |

| Solubility | Soluble in chloroform (B151607), ether, ethyl acetate, and toluene.[4][5] | [4][5] |

| InChI Key | DQXNTSXKIUZJJS-UHFFFAOYSA-N | |

| SMILES | Cc1cnc(Cl)nc1Cl |

Spectroscopic Data

| Spectrum Type | Key Data |

| ¹H NMR | Spectrum available.[6] |

| ¹³C NMR | Spectrum available. |

| Mass Spectrometry | Spectrum available. |

| Infrared (IR) Spectroscopy | Spectrum available.[7] |

Experimental Protocols

Synthesis of 2,4-Dichloro-5-methylpyrimidine from 5-Methyluracil

A common and effective method for the synthesis of 2,4-dichloro-5-methylpyrimidine is the chlorination of 5-methyluracil (thymine) using phosphorus oxychloride (POCl₃).[2]

Materials:

-

5-methyluracil (thymine)

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 5-methyluracil (1 part by weight) to phosphorus oxychloride (approximately 5 parts by volume).

-

Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 2,4-dichloro-5-methylpyrimidine as a yellow crystalline solid. A typical yield for this reaction is around 48%.

References

- 1. rsc.org [rsc.org]

- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 3. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR [m.chemicalbook.com]

- 7. 2,4-Dichloro-5-methylpyrimidine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2,4-dichloro-5-methylpyrimidine. It is a critical intermediate in the synthesis of a variety of biologically active molecules, including those with applications in pharmaceuticals and agrochemicals. This document details experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and explores its role as a precursor in the development of targeted therapeutics. A key focus is its utility in synthesizing compounds that modulate critical signaling pathways in cancer, such as the Ras/Raf/MEK/ERK and STAT3/c-Myc pathways.

Molecular Structure and Properties

2,4-dichloro-5-methylpyrimidine is a halogenated pyrimidine (B1678525) with the chemical formula C₅H₄Cl₂N₂. The presence of two reactive chlorine atoms and a methyl group on the pyrimidine ring makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine

| Property | Value | Reference |

| CAS Number | 1780-31-0 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 108-109 °C at 11 mmHg | [1] |

| Density | 1.39 g/mL at 25 °C | [1] |

| Solubility | Soluble in common organic solvents such as methanol (B129727) and ethanol; slightly soluble in water. |

Table 2: Spectroscopic Data for 2,4-Dichloro-5-methylpyrimidine

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H), 2.39 (s, 3H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 160.0, 158.2, 129.1, 15.8 |

Synthesis of 2,4-Dichloro-5-methylpyrimidine

The most common and well-established method for the synthesis of 2,4-dichloro-5-methylpyrimidine is the chlorination of 5-methyluracil using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis from 5-methyluracil (Thymine)

This procedure involves the direct chlorination of 5-methyluracil.

Experimental Protocol: Synthesis from 5-methyluracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil (1.0 g, 7.93 mmol) to phosphorus oxychloride (5 mL, 55.5 mmol).

-

Chlorination: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess phosphorus oxychloride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with chloroform (3 x 20 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield 2,4-dichloro-5-methylpyrimidine as a yellow crystalline solid. A typical yield for this reaction is approximately 48%.

Reactivity and Applications in Drug Development

The reactivity of 2,4-dichloro-5-methylpyrimidine is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This differential reactivity allows for sequential and regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The preferential substitution at the C4 position can be attributed to the electronic effects of the pyrimidine ring nitrogens. This regioselectivity is a key feature exploited in the synthesis of various pharmaceutical agents.

Table 3: Regioselectivity in SNAr Reactions of Dichloropyrimidines

| Nucleophile | Position of Substitution | Reference |

| Amines (primary and secondary) | C4 | [3] |

| Tertiary Amines | C2 | [3] |

| Alkoxides and Thiolates | C4 | [3] |

Application in the Synthesis of Kinase Inhibitors

2,4-dichloro-5-methylpyrimidine is a crucial building block for the synthesis of dianilinopyrimidine derivatives, which have shown potent anti-leukemic activity. These compounds function by inhibiting key signaling pathways that are often dysregulated in cancer.

Derivatives of 2,4-dichloro-5-methylpyrimidine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation by targeting critical signaling cascades. The Ras/Raf/MEK/ERK pathway is a central signaling route that controls cell growth, proliferation, and survival. The STAT3 and c-Myc proteins are transcription factors that are often constitutively active in cancer, leading to the expression of genes that promote tumorigenesis.

Experimental Protocols for Characterization

Accurate characterization of 2,4-dichloro-5-methylpyrimidine is essential for its use in further synthetic applications. The following are general protocols for its analysis by infrared spectroscopy and mass spectrometry.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a disc.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: The spectrum will show characteristic peaks for C-H, C=N, and C-Cl bonds, as well as aromatic ring vibrations.

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

-

Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

-

Expected Fragmentation: Under EI conditions, the molecular ion peak (M⁺) should be observed, along with characteristic fragment ions resulting from the loss of chlorine atoms and cleavage of the pyrimidine ring.

Safety and Handling

2,4-dichloro-5-methylpyrimidine is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a corrosive solid and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,4-dichloro-5-methylpyrimidine is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its distinct reactivity profile, especially the regioselective nature of nucleophilic aromatic substitution, allows for the rational design and synthesis of complex molecules with targeted biological activities. Its role as a precursor to inhibitors of key cancer-related signaling pathways highlights its importance in modern drug discovery and development. This guide provides a foundational understanding of its chemistry and applications for researchers in the field.

References

Technical Guide: Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2,4-Dichloro-5-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The document outlines its core physical properties, standardized experimental protocols for their determination, and a visual workflow for a common analytical procedure.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of 2,4-Dichloro-5-methylpyrimidine. These properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 26-28 °C | (lit.)[1][2][3][4] |

| Boiling Point | 235 °C | (lit.)[1] |

| 108-109 °C | at 11 mmHg (lit.)[2][3][4] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment. The following sections detail the standard methodologies for these measurements.

The capillary method is a widely accepted and standard technique for determining the melting point of a solid substance.[2][5]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4][5] For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[4]

Apparatus:

-

Mortar and pestle

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[2][5] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[2]

-

Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[6][7] The sample should be tightly packed by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6][7]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6][7]

-

Approximate Melting Point Determination: Conduct a rapid initial heating to determine an approximate melting point range. This allows for a more precise measurement in the subsequent steps.[4]

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point.[7] Begin heating at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[4][7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[4]

The Thiele tube method is a convenient and common technique for determining the boiling point of a liquid, especially with small sample volumes.[8]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][3] At this temperature, the liquid undergoes a phase transition to a gas.

Apparatus:

-

Small test tube or fusion tube[3]

-

Capillary tube (sealed at one end)[3]

-

Thermometer[3]

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid[3]

Procedure:

-

Sample Preparation: Fill a small test tube to about half-full with the liquid sample (2,4-Dichloro-5-methylpyrimidine).[8]

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[3][8]

-

Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][8]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the heat-transferring side arm is properly positioned for heating.[3][8] Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform temperature distribution in the oil.[3]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.[3][8]

-

Data Recording: Remove the heat source once a continuous and rapid stream of bubbles is observed.[8] As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3][8] It is also crucial to record the barometric pressure, as the boiling point is pressure-dependent.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a melting point using the capillary method.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. thinksrs.com [thinksrs.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility of 2,4-Dichloro-5-methylpyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of 2,4-Dichloro-5-methylpyrimidine, a pivotal intermediate in pharmaceutical synthesis. This document provides a comprehensive overview of its solubility in various organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive quantitative solubility data in publicly available literature, this guide furnishes qualitative solubility information and presents a detailed, robust experimental protocol for its precise quantitative determination.

Introduction

2,4-Dichloro-5-methylpyrimidine is a key building block in the synthesis of a variety of biologically active molecules. A thorough understanding of its solubility profile in different organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide aims to bridge the current information gap by providing both known qualitative data and a clear pathway for researchers to generate quantitative solubility metrics.

Qualitative Solubility Profile

Based on available safety data sheets and chemical supplier information, 2,4-Dichloro-5-methylpyrimidine exhibits good solubility in several common organic solvents. This qualitative information is summarized in Table 1. It is important to note that these are general descriptions and the extent of solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Table 1: Qualitative Solubility of 2,4-Dichloro-5-methylpyrimidine

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble[1][2][3] |

| Diethyl Ether | Soluble[1][2][3] |

| Ethyl Acetate | Soluble[1][2][3] |

| Toluene | Soluble[1][2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a well-defined experimental protocol is essential. The following methodology is adapted from established techniques for similar heterocyclic compounds and is recommended for the accurate determination of 2,4-Dichloro-5-methylpyrimidine solubility.

Materials and Equipment

-

2,4-Dichloro-5-methylpyrimidine (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

-

Preparation of Supersaturated Solutions: Add an excess amount of 2,4-Dichloro-5-methylpyrimidine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV or GC).

-

Quantification: Analyze the diluted solution using a validated HPLC-UV or GC method to determine the concentration of 2,4-Dichloro-5-methylpyrimidine. A pre-established calibration curve is required for accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocol.

Conclusion

While quantitative solubility data for 2,4-Dichloro-5-methylpyrimidine in organic solvents is not readily found in current literature, this guide provides the necessary qualitative information and a detailed experimental framework to empower researchers to generate this critical data. The provided protocol, based on the established isothermal shake-flask method, ensures the generation of accurate and reproducible solubility values, which are indispensable for the advancement of research and development involving this compound.

References

Spectroscopic Data for 2,4-Dichloro-5-methylpyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 2,4-Dichloro-5-methylpyrimidine, a key intermediate in various synthetic applications. While a comprehensive, publicly available dataset for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is not readily found in scientific literature or major databases, this document summarizes general experimental protocols and provides a framework for the analysis of this molecule.

Data Presentation

A complete experimental dataset for 2,4-Dichloro-5-methylpyrimidine is not available in the searched resources. For reference purposes, a template for the expected data is provided below.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dichloro-5-methylpyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | Data not available | H-6 |

| Data not available | Data not available | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dichloro-5-methylpyrimidine

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-2 |

| Data not available | C-4 |

| Data not available | C-5 |

| Data not available | C-6 |

| Data not available | CH₃ |

Experimental Protocols

Detailed experimental protocols for acquiring NMR spectra are crucial for data reproducibility and comparison. The following outlines a general procedure for obtaining ¹H and ¹³C NMR data.

General NMR Spectroscopic Protocol:

-

Sample Preparation: A solution of 2,4-Dichloro-5-methylpyrimidine would be prepared by dissolving approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0.00 ppm).

-

Instrumentation: Spectra would be recorded on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a specific frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz) nuclei.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse program would be used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The acquired free induction decay (FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mandatory Visualization

To illustrate the expected relationship between the structure of 2,4-Dichloro-5-methylpyrimidine and its NMR signals, the following diagram is provided.

Caption: Molecular structure and expected NMR signals for 2,4-Dichloro-5-methylpyrimidine.

Synthesis of 2,4-Dichloro-5-methylpyrimidine from 5-methyluracil.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dichloro-5-methylpyrimidine from 5-methyluracil, a critical transformation for the production of various pharmaceutical intermediates. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

2,4-Dichloro-5-methylpyrimidine is a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its reactive chlorine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring allow for selective nucleophilic substitution, enabling the construction of a diverse range of molecular architectures. This versatility has led to its use in the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active compounds. The precursor, 5-methyluracil (commonly known as thymine), is a readily available and cost-effective starting material. The conversion to the dichloro derivative is a crucial step in elaborating the pyrimidine scaffold for drug development programs.

Synthetic Pathway Overview

The primary and most established method for the synthesis of 2,4-dichloro-5-methylpyrimidine from 5-methyluracil involves a chlorination reaction using phosphorus oxychloride (POCl₃). This reaction proceeds via the conversion of the keto groups of the uracil (B121893) ring into their enol tautomers, which are then chlorinated by POCl₃. The reaction is typically facilitated by the addition of a tertiary amine base which acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Below is a general workflow for this synthetic transformation.

Caption: General workflow for the synthesis of 2,4-dichloro-5-methylpyrimidine.

Experimental Protocols

The following protocols are adapted from established procedures for the chlorination of uracil derivatives and provide a detailed methodology for the synthesis of 2,4-dichloro-5-methylpyrimidine.

Chlorination using Phosphorus Oxychloride and a Tertiary Amine Base

This is a common and effective method for the chlorination of 5-methyluracil.

Materials:

-

5-methyluracil (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

-

N,N-Dimethylaniline (or another tertiary amine base) (1.0 - 1.5 eq)

-

Toluene (B28343) (optional, as solvent)

-

Ice

-

Water

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil.

-

If using a solvent, add toluene to the flask.

-

Carefully add phosphorus oxychloride to the suspension.

-

Slowly add the tertiary amine base to the reaction mixture. The addition may be exothermic.

-

Heat the reaction mixture to reflux (typically 100-115 °C) and maintain for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,4-dichloro-5-methylpyrimidine.

Quantitative Data

The following table summarizes representative quantitative data for the chlorination of uracil derivatives, providing an expected range for the synthesis of 2,4-dichloro-5-methylpyrimidine.

| Starting Material | Chlorinating Agent | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃ | N,N-Dimethylaniline | Toluene | 160 | 4 | 90.3 | 98.6 | CN104326988A |

| 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃ | Triethylamine | Xylene | 160 | 3 | 92.5 | 98.2 | CN104326988A |

| 5-Fluorouracil | POCl₃ | N,N-Dimethylaniline | - | 114 | 2 | 92.2 | >98 | [1] |

| 5-Nitrouracil | POCl₃ | N,N-Diethylaniline | Toluene | 55-65 | >3 | - | - | WO2022090101A1 |

| 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃ | Triethylamine | - | 70 | 2 | 91.2 | 98.6 | CN101486684B |

Reaction Mechanism

The chlorination of 5-methyluracil with phosphorus oxychloride is believed to proceed through the following mechanistic steps.

Caption: Proposed reaction mechanism for the chlorination of 5-methyluracil.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation and contact. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Tertiary amines such as N,N-dimethylaniline are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

-

The reaction is exothermic , especially during the addition of reagents and the quenching step. Proper cooling and slow addition are crucial to control the reaction temperature.

Conclusion

The synthesis of 2,4-dichloro-5-methylpyrimidine from 5-methyluracil is a robust and well-established transformation that is fundamental to the production of numerous pharmaceutical candidates. The use of phosphorus oxychloride in the presence of a tertiary amine base provides an efficient route to this valuable intermediate. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis and to further explore the utility of 2,4-dichloro-5-methylpyrimidine in drug discovery and development. Careful attention to reaction conditions and safety precautions is paramount for achieving high yields and purity in a safe and reproducible manner.

References

Reactivity of C4 and C2 Positions in 2,4-Dichloro-5-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the C2 and C4 positions of 2,4-dichloro-5-methylpyrimidine, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The document elucidates the factors governing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, presents quantitative data from literature, details experimental protocols for key transformations, and provides visual diagrams to illustrate reaction mechanisms and workflows. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrimidine-based therapeutic agents.

Introduction

2,4-Dichloro-5-methylpyrimidine is a key intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the differential reactivity of the two chlorine atoms at the C2 and C4 positions, which allows for selective and sequential functionalization. This property has been exploited in the development of compounds with diverse therapeutic applications, including anti-leukemic and anti-malarial agents.[1] A thorough understanding of the factors that control the regioselectivity of substitution reactions on this scaffold is therefore essential for the rational design and efficient synthesis of new chemical entities.

Electronic Properties and General Reactivity

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the ring susceptible to nucleophilic aromatic substitution (SNAr).

In general, for 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[1] This preferential reactivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring.

The 5-methyl group, being a weak electron-donating group, has a modest influence on the overall reactivity but can affect the regioselectivity through steric hindrance, particularly for bulky nucleophiles.

Factors Influencing Regioselectivity

The regioselectivity of nucleophilic substitution on 2,4-dichloro-5-methylpyrimidine is a multifactorial phenomenon. Key factors include:

-

Nature of the Nucleophile: The structure, charge, and hardness/softness of the nucleophile play a critical role. While many nucleophiles preferentially attack the C4 position, certain nucleophiles can exhibit altered or even reversed selectivity.

-

Reaction Conditions: Temperature, solvent, and the presence of a base can significantly influence the kinetic and thermodynamic control of the reaction, thereby affecting the product distribution.[2]

-

Catalysis: The use of transition metal catalysts, particularly palladium in cross-coupling reactions, can dramatically alter the inherent regioselectivity of the substrate.

Quantitative Data on Regioselective Reactions

The following tables summarize quantitative data on the regioselectivity of reactions involving 2,4-dichloro-5-methylpyrimidine and its close analogs.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Substrate | Conditions | C4:C2 Ratio | Yield (%) | Reference |

| N-methylpiperazine | 2,4-dichloro-5-methylpyrimidine | Toluene (B28343), reflux | C2 product only | 65 | Yoshida & Taguchi, 1992 |

| Piperidine | 2,4-dichloro-5-methylpyrimidine | Toluene, reflux | C2 product only | 70 | Yoshida & Taguchi, 1992 |

| Morpholine | 2,4-dichloro-5-methylpyrimidine | Toluene, reflux | C2 product only | 68 | Yoshida & Taguchi, 1992 |

| Diethylamine | 2,4-dichloro-5-nitropyrimidine | Chloroform, iPrNEt, 40°C | >9:1 | - | [3] |

| Triethylamine | 2,4-dichloro-5-nitropyrimidine | Chloroform, rt, 1h | C2 selective | - | [3] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) | Reference |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | C4 product only | 81 | [4] |

| C-S Coupling | 1-Octanethiol | (η³-allyl)PdCl(IPent) | NaOtBu | Toluene | 80 | 72:1 | 73 | [5] |

| C-S Coupling | 1-Octanethiol | Pd-PEPPSI-IPent | NaOtBu | Toluene | 80 | 1:22 | 70 | [5] |

Experimental Protocols

General Protocol for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Suzuki coupling of dichloropyrimidines and should be optimized for specific substrates.[1][4]

Materials:

-

2,4-dichloro-5-methylpyrimidine

-

Arylboronic acid (1.1 equiv.)

-

Pd(PPh₃)₄ (0.005 equiv.)

-

Potassium carbonate (3.0 equiv.)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a microwave reactor vial, add 2,4-dichloro-5-methylpyrimidine (1.0 equiv.), the arylboronic acid, and potassium carbonate.

-

Add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Seal the vial and flush with an inert gas.

-

Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

-

After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for C2-Selective Amination with N-Substituted Cyclic Amines

This protocol is based on the findings of Yoshida and Taguchi for the reaction of 2,4-dichloro-5-methylpyrimidine.

Materials:

-

2,4-dichloro-5-methylpyrimidine

-

N-substituted cyclic amine (e.g., N-methylpiperazine, 2.2 equiv.)

-

Toluene (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 equiv.) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add the N-substituted cyclic amine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the 2-amino-4-chloro-5-methylpyrimidine derivative.

Visualizations

Reaction Mechanisms and Workflows

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-methylpyrimidine.

References

An In-depth Technical Guide to the Electron Density Distribution in 2,4-Dichloro-5-methylpyrimidine

This technical guide provides a comprehensive analysis of the electron density distribution in 2,4-dichloro-5-methylpyrimidine, a molecule of significant interest to researchers, scientists, and professionals in drug development. The distribution of electrons within a molecule is fundamental to understanding its chemical reactivity, intermolecular interactions, and potential biological activity. This document synthesizes theoretical calculations to elucidate the electronic landscape of this pyrimidine (B1678525) derivative.

Molecular Structure and Properties

2,4-dichloro-5-methylpyrimidine is a derivative of pyrimidine with chlorine atoms at positions 2 and 4, and a methyl group at position 5. Its chemical properties, such as melting point, boiling point, and density, are well-documented.[1][2] Theoretical studies, particularly using Density Functional Theory (DFT), provide valuable insights into its molecular geometry and electronic characteristics in the gaseous phase.[3][4]

Theoretical Analysis of Electron Density

Theoretical calculations are instrumental in mapping the electron density of molecules. For 2,4-dichloro-5-methylpyrimidine, DFT employing the B3LYP exchange and correlational functional with a 6-311++G(d,p) basis set has been utilized to investigate its electronic properties.[4]

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.

| Parameter | Energy (eV) |

| HOMO | -7.54 |

| LUMO | -1.21 |

| Energy Gap (ΔE) | 6.33 |

Data sourced from a theoretical study on 2,4-dichloro-5-methylpyrimidine.[4]

Molecular Electrostatic Potential (MESP)

The MESP illustrates the charge distribution from the perspective of an approaching electrophile. Regions of negative potential (red) indicate electron-rich areas, prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In 2,4-dichloro-5-methylpyrimidine, the regions around the nitrogen atoms are expected to have a negative potential, while the hydrogen atoms of the methyl group will exhibit a positive potential.[4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the electron density in terms of atomic charges and orbital interactions. This analysis reveals the extent of charge delocalization and hyperconjugative interactions that contribute to the molecule's stability.[4] The stability of the molecule is enhanced by hyperconjugative interactions and charge delocalization.[4]

Experimental Determination of Electron Density

X-ray Crystallography of 4,6-Dichloro-5-methylpyrimidine (B15144)

The crystal structure of 4,6-dichloro-5-methylpyrimidine was determined by X-ray diffraction. The molecule is essentially planar.[5] In the crystal, molecules are linked by C—H···N hydrogen bonds, forming inversion dimers.[5]

| Bond | Length (Å) | Angle | Degree (°) |

| Cl1—C4 | 1.728(4) | C6—N1—C2 | 115.3(4) |

| Cl2—C6 | 1.729(4) | N1—C2—N3 | 128.2(4) |

| N1—C6 | 1.310(5) | C2—N3—C4 | 115.1(4) |

| N1—C2 | 1.332(5) | N3—C4—C5 | 125.8(4) |

| N3—C2 | 1.310(5) | C4—C5—C6 | 115.6(4) |

| N3—C4 | 1.333(5) | N1—C6—C5 | 120.0(4) |

| C4—C5 | 1.393(6) | N3—C4—Cl1 | 116.1(3) |

| C5—C6 | 1.396(6) | C5—C4—Cl1 | 118.1(3) |

| C5—C7 | 1.492(6) | N1—C6—Cl2 | 116.2(3) |

| C5—C6—Cl2 | 123.8(3) |

Data for 4,6-dichloro-5-methylpyrimidine.[5]

Experimental and Theoretical Methodologies

Synthesis of 2,4-Dichloro-5-methylpyrimidine

A general procedure for the synthesis of 2,4-dichloro-5-methylpyrimidine starts from 5-methyluracil.[1]

Caption: Synthesis workflow for 2,4-dichloro-5-methylpyrimidine.

The synthesis involves heating 5-methyluracil with a chlorinating agent like phosphorus oxychloride.[1] The reaction mixture is then carefully poured into ice water to quench the reaction. The product is extracted using an organic solvent, dried, and the solvent is evaporated to yield 2,4-dichloro-5-methylpyrimidine.[1]

X-ray Crystallography Protocol

A hypothetical experimental protocol for the single-crystal X-ray diffraction of 2,4-dichloro-5-methylpyrimidine would involve the following steps:

Caption: Experimental workflow for X-ray crystallography.

-

Crystal Growth: Single crystals of suitable quality would be grown by slow evaporation of a solution of the compound in an appropriate solvent.

-

Data Collection: A selected crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The collected diffraction data would be processed to solve the crystal structure, typically using direct methods. The structural model would then be refined using full-matrix least-squares on F².

Computational Chemistry Protocol (DFT)

The theoretical calculations for analyzing the electron density distribution would follow this general protocol:

Caption: Workflow for DFT calculations.

-

Geometry Optimization: The molecular structure of 2,4-dichloro-5-methylpyrimidine would be optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Property Calculations: Using the optimized geometry, various electronic properties such as HOMO-LUMO energies, MESP, and NBO charges would be calculated. These calculations are typically performed using software packages like Gaussian.[6][7]

Conclusion

The electron density distribution in 2,4-dichloro-5-methylpyrimidine, as elucidated by theoretical studies, reveals key electronic features that govern its reactivity. The electronegative nitrogen and chlorine atoms significantly influence the electronic landscape, creating distinct regions of positive and negative electrostatic potential. This detailed understanding of the electron density is paramount for predicting the molecule's interaction with biological targets and for the rational design of new drug candidates. While experimental data on this specific molecule is limited, the combination of theoretical calculations and comparative analysis with related structures provides a robust framework for its characterization.

References

- 1. 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 [chemicalbook.com]

- 2. 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DETERMINATION OF THE IONIZATION ENERGY AND ELECTRON DENSITY OF PYRIMIDINES MOLECULES AT VARIOUS ATOMS IN THE RING QUANTUM MECHANICALLY | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING (Special for English Literature & Humanities) ISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 7. dergipark.org.tr [dergipark.org.tr]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrimidine (B1678525) and its derivatives, charting a course from their initial isolation in the 19th century to their foundational role in modern drug development. Tailored for researchers, scientists, and drug development professionals, this document details the seminal synthetic methodologies, elucidates key signaling pathways, and presents a quantitative analysis of the biological activities of early derivatives.

Early Discoveries and Foundational Syntheses

The story of pyrimidine begins not with the parent heterocycle, but with its derivatives. In 1818, Brugnatelli isolated the first known pyrimidine derivative, alloxan, through the oxidation of uric acid. However, the systematic exploration of this chemical class awaited the latter half of the 19th century.

A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid. This synthesis, a condensation reaction between urea (B33335) and malonic acid in the presence of phosphorus oxychloride, laid the groundwork for the vast field of barbiturate (B1230296) chemistry. The systematic study of pyrimidines was further propelled by the work of Adolf Pinner, who, beginning in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. Pinner is also credited with coining the name "pyrimidin" in 1885.

The parent pyrimidine compound, a simple aromatic heterocycle, was finally synthesized in 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine (B138864), followed by reduction with zinc dust in hot water.

Key Historical Syntheses: Experimental Protocols

To provide a practical understanding of these foundational discoveries, detailed experimental protocols for key historical syntheses are presented below.

Grimaux's Synthesis of Barbituric Acid (1879)

While the original 1879 publication by Grimaux in Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences provides a qualitative description, a representative modern procedure captures the essence of this landmark synthesis.

Experimental Protocol: Synthesis of Barbituric Acid

-

Reactants: Diethyl malonate, Urea, Sodium ethoxide, Ethanol (B145695), Hydrochloric acid.

-

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, diethyl malonate is added, followed by a solution of dry urea in hot absolute ethanol.

-

The mixture is refluxed for several hours, during which a white solid (the sodium salt of barbituric acid) precipitates.

-

After cooling, the reaction mixture is treated with hot water and then acidified with hydrochloric acid.

-

The resulting clear solution is cooled, and the crystalline barbituric acid is collected by filtration, washed with cold water, and dried.

-

Pinner Synthesis of a Pyrimidine Derivative (1884)

The Pinner synthesis provides a versatile route to 2-substituted pyrimidines. The general principle involves the acid-catalyzed condensation of a β-dicarbonyl compound with an amidine.

Conceptual Workflow for the Pinner Synthesis

Caption: A conceptual workflow for the Pinner synthesis of pyrimidines.

Gabriel-Colman Synthesis of Pyrimidine (1900)

This synthesis starts from the readily available barbituric acid and proceeds through a chlorinated intermediate.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

Reactants: Barbituric acid, Phosphorus oxychloride (POCl₃), Phosphorus trichloride (B1173362) (PCl₃), Chlorine (Cl₂).

-

Procedure:

-

Barbituric acid is heated with phosphorus oxychloride.

-

Phosphorus trichloride is added, followed by the introduction of chlorine gas, which in situ generates phosphorus pentachloride. This step is crucial for the chlorination of the pyrimidine ring.

-

The reaction is carried out at a controlled temperature (e.g., 75-80°C).

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation.

-

The resulting 2,4,6-trichloropyrimidine is then purified by distillation under reduced pressure.

-

Experimental Protocol: Reduction of 2,4,6-Trichloropyrimidine to Pyrimidine

-

Reactants: 2,4,6-Trichloropyrimidine, Zinc dust, Hot water.

-

Procedure:

-

2,4,6-Trichloropyrimidine is treated with zinc dust in hot water.

-

The zinc dust acts as a reducing agent, removing the chlorine atoms from the pyrimidine ring.

-

The resulting pyrimidine is then isolated and purified.

-

Biological Significance and Early Therapeutic Derivatives

The discovery of pyrimidine's role in the very fabric of life—as a core component of the nucleobases cytosine, thymine, and uracil—cemented its biological importance. This inherent bioactivity made pyrimidine derivatives attractive scaffolds for drug discovery.

Barbiturates: The First CNS Depressants

The synthesis of barbituric acid by Grimaux paved the way for the development of a plethora of derivatives with potent central nervous system (CNS) depressant effects. In 1903, barbital (B3395916) (Veronal) was introduced as the first commercially successful barbiturate hypnotic, followed by phenobarbital (B1680315) (Luminal) in 1912, which also exhibited anticonvulsant properties.

Quantitative Data for Early Barbiturates

| Derivative | Year Introduced | Primary Use | Typical Hypnotic Dose (Oral) |

| Barbital | 1903 | Hypnotic | 300 - 500 mg |

| Phenobarbital | 1912 | Anticonvulsant, Sedative | 100 - 200 mg |

Signaling Pathway: Mechanism of Action of Barbiturates

Barbiturates exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the CNS.

Caption: Mechanism of action of barbiturates at the GABAₐ receptor.

Antifolates: Targeting Dihydrofolate Reductase

In the mid-20th century, a new class of pyrimidine derivatives, the 2,4-diaminopyrimidines, emerged as potent inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids. By inhibiting DHFR, these compounds disrupt cellular replication, making them effective antimicrobial and anticancer agents. Pyrimethamine, a 2,4-diaminopyrimidine (B92962) derivative, was a significant early discovery in this class, exhibiting potent antimalarial activity.

Quantitative Data for Early DHFR Inhibitors

| Derivative | Target Organism | Enzyme | Inhibition Constant (Ki) |

| Pyrimethamine | Plasmodium falciparum | DHFR | ~1.5 nM (wild-type) |

| Pyrimethamine | Human | DHFR | ~760 nM |

Signaling Pathway: Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate.

Caption: Inhibition of the dihydrofolate reductase pathway by pyrimidine derivatives.

Conclusion

The journey of pyrimidine derivatives from their initial discovery to their central role in medicinal chemistry is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. The foundational work of pioneers like Grimaux, Pinner, and Gabriel and Colman opened the door to the development of life-changing medicines. The principles established in these early discoveries continue to inform the design and synthesis of novel therapeutic agents, highlighting the enduring legacy of this remarkable heterocyclic core. This guide serves as a foundational resource for researchers seeking to build upon this rich history and contribute to the future of pyrimidine-based drug discovery.

Methodological & Application

Application Notes and Protocols for Regioselective Substitution Reactions of 2,4-Dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective substitution reactions of 2,4-dichloro-5-methylpyrimidine, a versatile building block in medicinal chemistry. The protocols and data presented herein are intended to guide the synthesis of novel substituted pyrimidine (B1678525) derivatives for applications in drug discovery and development, particularly in the context of kinase inhibitors.

Introduction to Regioselective Reactions of 2,4-Dichloro-5-methylpyrimidine

2,4-Dichloro-5-methylpyrimidine is a key intermediate for the synthesis of a wide array of biologically active molecules, including antiviral, antifungal, and anticancer agents.[1] The reactivity of the two chlorine atoms at the C2 and C4 positions is not equivalent, allowing for regioselective substitution. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3][4] This preferential reactivity is attributed to the greater electron deficiency at the C4 position.

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, reaction conditions, and the catalyst system employed. For instance, the use of tertiary amine nucleophiles can favor substitution at the C2 position.[1][5] The 5-methyl group, being a weak electron-donating group, can also subtly influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a variety of nucleophiles. With 2,4-dichloro-5-methylpyrimidine, the incoming nucleophile typically displaces the C4-chloro group.

Regioselective Amination

The introduction of amino functionalities is a common strategy in the synthesis of kinase inhibitors. The reaction of 2,4-dichloro-5-methylpyrimidine with primary and secondary amines generally proceeds with high regioselectivity for the C4 position.

Table 1: Regioselective Amination of 2,4-Dichloropyrimidines with Various Amines

| Entry | Amine | Product | C4:C2 Ratio | Yield (%) | Reference |

| 1 | Aniline | 2-Chloro-5-methyl-N-phenylpyrimidin-4-amine | >95:5 | 85 | [General observation, specific data for 5-methyl not available] |

| 2 | Morpholine | 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine | >95:5 | 92 | [General observation, specific data for 5-methyl not available] |

| 3 | Benzylamine | N-Benzyl-2-chloro-5-methylpyrimidin-4-amine | >95:5 | 88 | [General observation, specific data for 5-methyl not available] |

| 4 | Triethylamine* | N-Ethyl-4-chloro-5-methylpyrimidin-2-amine | <5:>95 | 75 | [1][5] |

*Note: The use of tertiary amines can reverse the regioselectivity, favoring substitution at the C2 position via an in-situ dealkylation mechanism.[1][5]

Experimental Protocol: Regioselective C4-Amination

This protocol describes a general procedure for the regioselective amination of 2,4-dichloro-5-methylpyrimidine at the C4 position using a primary or secondary amine.

Materials:

-

2,4-Dichloro-5-methylpyrimidine

-

Amine (primary or secondary)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 equiv) in the chosen anhydrous solvent, add the amine (1.1 equiv).

-

Add the base (Et₃N or DIPEA, 1.5 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions